

A Technical Guide to the Discovery and History of Ribonucleoside Protecting Groups

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2',3'-O-Isopropylidene*guanosine

Cat. No.: B013609

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chemical synthesis of ribonucleic acid (RNA) stands as a cornerstone of modern molecular biology and therapeutic development, enabling advancements from fundamental research to the creation of mRNA vaccines and RNAi therapeutics. However, the path to efficient RNA synthesis was fraught with challenges, primarily stemming from the inherent instability of RNA and the presence of the reactive 2'-hydroxyl group on the ribose sugar. This guide provides an in-depth exploration of the discovery and evolution of ribonucleoside protecting groups, the chemical shields that made automated RNA synthesis possible. We will examine the pioneering work, the key chemical innovations, and the strategic thinking that transformed a formidable chemical challenge into a routine and indispensable technology.

Introduction: The 2'-Hydroxyl Conundrum

The journey to synthesize RNA chemically is a story of overcoming a fundamental obstacle: the 2'-hydroxyl group of the ribose sugar. Unlike deoxyribonucleic acid (DNA), which lacks this group, the 2'-OH in RNA is a reactive nucleophile. During synthesis, this group can attack the adjacent phosphodiester linkage, leading to chain cleavage or isomerization to a non-natural 2',5'-phosphodiester bond.^{[1][2]} This inherent reactivity meant that before any successful synthesis could be achieved, the 2'-hydroxyl, along with other reactive sites on the ribonucleoside, had to be temporarily masked or "protected."

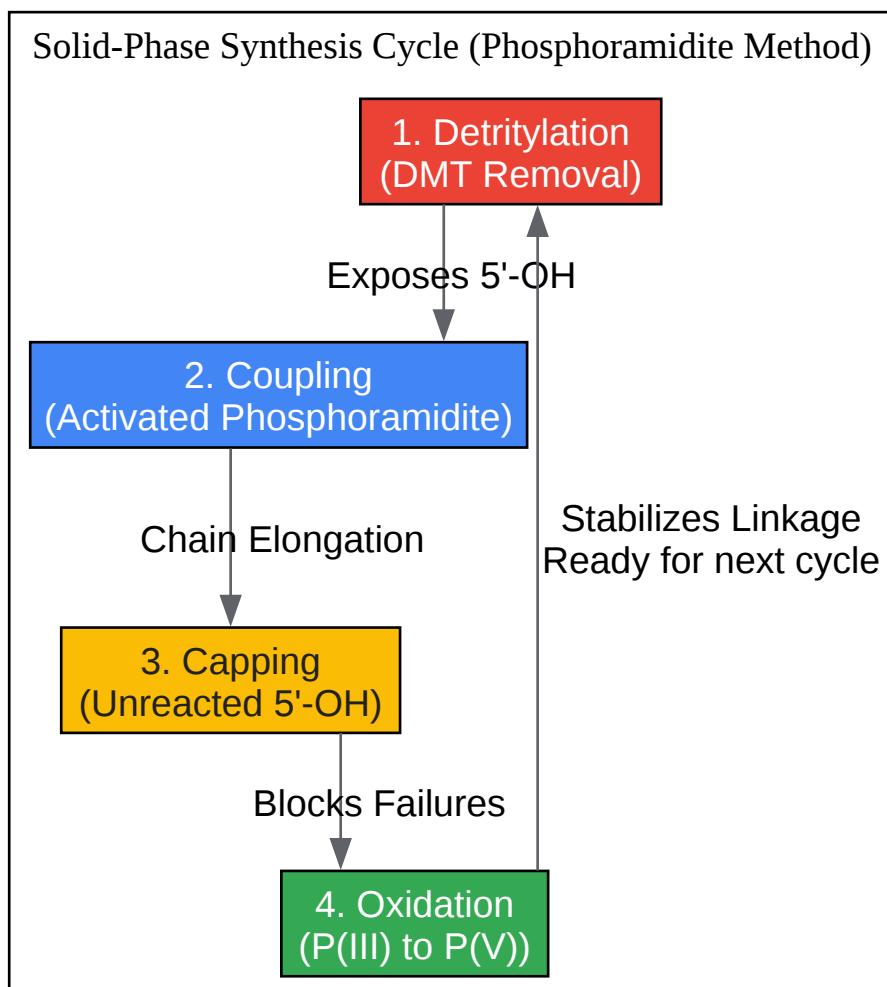
A protecting group is a chemical moiety that is introduced into a molecule to block a reactive functional group from participating in a subsequent reaction.^[3] For RNA synthesis, an ideal protecting group strategy must be orthogonal, meaning each class of protecting groups can be removed under specific conditions without affecting the others.^{[4][5]} This allows for the precise, sequential construction of the RNA chain. The core challenge, therefore, was to develop a set of compatible protecting groups for the 5'-hydroxyl, the 3'-hydroxyl (as part of the coupling chemistry), the exocyclic amines of the nucleobases, and, most critically, the 2'-hydroxyl.

Chapter 1: The Pioneers - Laying the Chemical Foundation

The early efforts in nucleic acid synthesis were championed by Har Gobind Khorana, whose work in the 1960s on deciphering the genetic code was deeply intertwined with the chemical synthesis of defined DNA and RNA sequences.^{[6][7][8][9]} Khorana's group pioneered the phosphodiester and later the phosphotriester methods, which, while laborious, demonstrated that chemical synthesis of oligonucleotides was possible.^[10] These early methods laid the conceptual groundwork for protecting group strategies and highlighted the critical need for more robust and efficient chemistries. Khorana's synthesis of a functional gene in the 1970s was a landmark achievement that underscored the power of chemical synthesis in biology.^{[6][7]}

Chapter 2: Guarding the Chain Ends - The 5' and 3' Positions

The development of solid-phase synthesis by Robert Letsinger was a major leap forward, anchoring the growing oligonucleotide chain to a solid support.^[10] This approach streamlined the process by simplifying the purification at each step.


The 5'-Hydroxyl Protector: Dimethoxytrityl (DMT)

A crucial innovation for solid-phase synthesis was the adoption of the acid-labile 4,4'-dimethoxytrityl (DMT) group for the protection of the 5'-hydroxyl. The DMT group is bulky and lipophilic, which aids in the solubility of the nucleoside monomers in organic solvents.^[11] Most importantly, it can be removed quickly and efficiently with a mild acid, such as dichloroacetic acid (DCA), at the beginning of each synthesis cycle.^[12] The release of the bright orange

dimethoxytrityl cation provides a real-time spectrophotometric method to monitor the coupling efficiency of each step, a feature that proved invaluable for the automation of synthesis.[12]

The 3'-Linkage: The Phosphoramidite Revolution

The second major breakthrough came from the laboratory of Marvin Caruthers in the early 1980s with the development of phosphoramidite chemistry.[10][13][14][15] This method utilizes nucleoside phosphoramidites, which are stable P(III) compounds that can be rapidly activated by a weak acid, such as tetrazole, to couple with the 5'-hydroxyl of the growing chain.[16][17] This reaction is extremely efficient, with coupling times reduced to minutes and yields approaching 100%. [14][16] Following coupling, the unstable phosphite triester is oxidized to the stable P(V) phosphate triester. This chemistry, combined with the DMT group and solid-phase techniques, became the gold standard for DNA synthesis and set the stage for tackling the more complex challenge of RNA.[10][15]

[Click to download full resolution via product page](#)

Fig. 1: The four-step cycle of phosphoramidite solid-phase synthesis.

Chapter 3: The Crux of the Problem - Taming the 2'-Hydroxyl Group

With robust methods for the 5' and 3' ends established, the primary obstacle to efficient RNA synthesis remained the protection of the 2'-hydroxyl group. An ideal 2'-OH protecting group must satisfy several stringent criteria:

- It must be introduced regioselectively onto the 2'-position.
- It must be stable to the acidic conditions of DMT removal and the basic conditions used for nucleobase deprotection.
- It must not be so bulky that it sterically hinders the phosphoramidite coupling reaction.[2]
- It must be removable at the end of the synthesis under mild conditions that do not cause cleavage or isomerization of the phosphodiester backbone.[2][12]

Early attempts utilized groups like tetrahydropyranyl (THP), but these proved too unstable to the repeated acid treatments required for detritylation.[12][18]

The Silyl Ether Breakthrough: TBDMS

The definitive breakthrough came from the work of Kelvin Ogilvie and his colleagues, who introduced the tert-butyldimethylsilyl (TBDMS or TBS) group.[12][19] The TBDMS group is an alkylsilyl ether that exhibits excellent stability to both the acidic and basic conditions used during the synthesis cycle.[12] Crucially, it can be cleanly removed at the end of the synthesis using a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF) or triethylamine trihydrofluoride ($\text{Et}_3\text{N}\cdot 3\text{HF}$), which does not harm the delicate RNA molecule.[2][20]

The adoption of 2'-O-TBDMS protection became the first widely successful and commercially viable strategy for automated RNA synthesis.[2][12] However, it was not without its challenges. The introduction of the TBDMS group is not perfectly regioselective, yielding a mixture of 2'- and 3'-protected isomers that require careful chromatographic separation.[2] Additionally, the

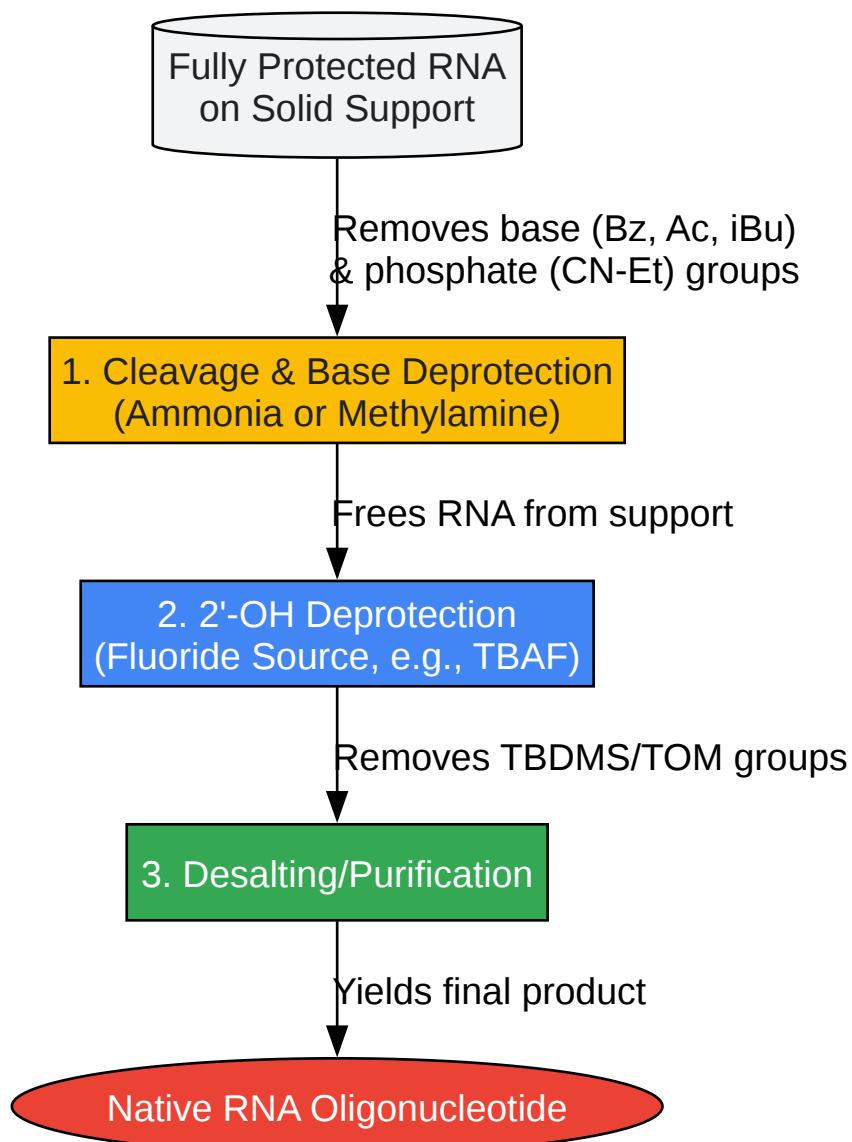
bulkiness of the TBDMS group can slightly reduce coupling efficiencies compared to DNA synthesis.[2][21]

Second-Generation 2'-OH Protection

To address the limitations of TBDMS, further research led to the development of second-generation protecting groups.

- **TOM (Triisopropylsilyloxymethyl):** This group, structurally related to TBDMS, incorporates an acetal linker between the ribose 2'-oxygen and the silyl group.[2][22] This spacer reduces steric hindrance during coupling, allowing for faster reaction times and higher efficiencies, making the synthesis of longer RNA molecules more feasible.[21][22]
- **ACE (Bis(2-acetoxyethoxy)methyl):** The ACE orthoester group offers a different deprotection strategy.[20] It is stable during synthesis but can be removed under mildly acidic conditions after the standard basic deprotection steps.[2][20] A significant advantage of the ACE strategy is that the RNA can be purified with the 2'-protecting groups still attached, rendering it resistant to RNase degradation during handling and storage.[2][20]

Protecting Group	Abbreviation	Deprotection Condition	Key Advantages	Key Disadvantages
tert-Butyldimethylsilyl	TBDMS / TBS	Fluoride ion (TBAF)	Robust, well-established, stable to acid/base	Steric hindrance, isomeric mixtures during prep
(Triisopropylsilyl)oxy]methyl	TOM	Fluoride ion (TBAF)	Reduced steric hindrance, faster coupling	Compatible with TBDMS chemistry
Bis(2-acetoxyethoxy)methyl	ACE	Mildly acidic (pH 3.8)	RNA can be purified while protected (RNase resistant)	Requires different 5'-protection (silyl ethers)


Table 1: Comparison of common 2'-Hydroxyl protecting groups.

Chapter 4: An Orthogonal System - Integrating All Protective Measures

The power of modern RNA synthesis lies in the successful integration of multiple, orthogonal protecting groups. A typical, fully protected ribonucleoside phosphoramidite ready for synthesis carries:

- An acid-labile DMT group at the 5'-position.
- A fluoride-labile TBDMS or TOM group at the 2'-position.
- Base-labile acyl groups (e.g., benzoyl for Adenine and Cytosine, isobutyryl for Guanine) on the exocyclic amines of the nucleobases.[\[23\]](#)
- A base-labile cyanoethyl group protecting the phosphorus of the 3'-phosphoramidite.

This orthogonal strategy allows for a precisely controlled sequence of deprotection events after the chain has been assembled on the solid support.

[Click to download full resolution via product page](#)

Fig. 2: Post-synthesis orthogonal deprotection workflow.

Exemplary Protocol: Deprotection of a TBDMS-Protected Oligoribonucleotide

This protocol is illustrative and should be adapted based on specific sequences and scales.

- Cleavage and Base Deprotection:
 - The solid support containing the synthesized RNA is transferred to a vial.

- A solution of concentrated ammonium hydroxide/ethanol (3:1 v/v) is added.
- The vial is sealed and heated at 55 °C for 12-16 hours. This step cleaves the ester linkage holding the RNA to the support and removes the acyl protecting groups from the nucleobases and the cyanoethyl groups from the phosphates.
- After cooling, the supernatant containing the 2'-protected RNA is collected and lyophilized.
- 2'-Hydroxyl (TBDMS) Deprotection:
 - The dried pellet is resuspended in a solution of 1 M tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).
 - The reaction is incubated at room temperature for 12-24 hours.
 - The reaction is quenched by the addition of an appropriate buffer (e.g., triethylammonium acetate).
- Purification:
 - The crude, fully deprotected RNA is desalted using size-exclusion chromatography (e.g., a Sephadex column).
 - Final purification to isolate the full-length product from failure sequences is typically performed by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

Conclusion and Future Outlook

The history of ribonucleoside protecting groups is a testament to the power of synthetic organic chemistry to solve complex biological challenges. The development of an orthogonal system, particularly the taming of the 2'-hydroxyl group with silyl ethers, transformed RNA synthesis from a specialized art into a widespread, automated technology. This has had a profound impact, enabling the study of RNA structure and function, the development of RNA interference (RNAi) tools, and the recent, rapid creation of life-saving mRNA vaccines.

While current methods are robust, the field continues to evolve. Challenges remain, particularly in the cost-effective, large-scale synthesis of very long RNAs (>100 nucleotides).[\[1\]](#)[\[24\]](#) Future

innovations may involve novel protecting groups that allow for even milder deprotection conditions, the development of enzymatic or chemo-enzymatic synthesis methods, and improved liquid-phase synthesis strategies to overcome the batch-size limitations of solid-phase supports.[\[24\]](#) The foundational work on protecting groups will undoubtedly remain the bedrock upon which these future advancements are built.

References

- Mastering the Art of RNA Synthesis: Strategies, Techniques, Applications, and Challenges. Synbio Technologies. [\[Link\]](#)
- Unraveling the Genetic Code: The Legacy of Har Gobind Khorana (January 9, 1922, to November 9, 2011). PubMed Central. [\[Link\]](#)
- Understanding the Complexities: Challenges in RNA Production. JokeScoff. [\[Link\]](#)
- Hargobind Korana. Plutus IAS. [\[Link\]](#)
- Solid-Phase Synthesis and Hybrization Behavior of Partially 2'/3'-O-Acetylated RNA Oligonucleotides. The Journal of Organic Chemistry. [\[Link\]](#)
- Har Gobind Khorana. Wikipedia. [\[Link\]](#)
- Protecting groups in oligonucleotide synthesis. PubMed. [\[Link\]](#)
- Gobind Khorana and the rise of molecular biology. MIT School of Science. [\[Link\]](#)
- Marvin H. Caruthers. Wikipedia. [\[Link\]](#)
- Har Gobind Khorana. Indian Academy of Sciences. [\[Link\]](#)
- Challenges in optimizing RNA nanostructures for large-scale production and controlled therapeutic properties.
- Building the Future of RNA Manufacturing. The Medicine Maker. [\[Link\]](#)
- Protecting Groups in Oligonucleotide Synthesis.
- Overview of Methods for Large-Scale RNA Synthesis. MDPI. [\[Link\]](#)
- Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphon
- Chemical Synthesis of DNA, RNA, and their Analogues. Chemistry International -- Newsmagazine for IUPAC. [\[Link\]](#)
- Nucleotide chemistry. XIV. Protecting groups for nucleosides used in synthesizing oligonucleotides. Journal of the American Chemical Society. [\[Link\]](#)
- RNA Synthesis - Options for 2'-OH Protection. Glen Research. [\[Link\]](#)
- RNA oligonucleotide synthesis.
- An orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs.
- Synthesis of DNA/RNA and their analogs via phosphoramidite and H-phosphon
- Bio-Orthogonal Chemistry Enables Solid Phase Synthesis of Long RNA Oligonucleotides. ChemRxiv. [\[Link\]](#)

- Chemical Synthesis of RNA Sequences with 2'-O-[(Triisopropylsilyl)oxy]methyl- protected Ribonucleoside Phosphoramidites. Wiley Online Library. [\[Link\]](#)
- Evaluation of 2'-hydroxyl protection in RNA-synthesis using the H-phosphonate approach. Nucleic Acids Research. [\[Link\]](#)
- Recent Development of Chemical Synthesis of RNA. Osaka University Clinical and Industrial Pharmacy. [\[Link\]](#)
- Advances in RNA Synthesis and Structural Analysis. Glen Research. [\[Link\]](#)
- Innovative 2'-O-Imino-2-propanoate-Protecting Group for Effective Solid-Phase Synthesis and 2'-O-Deprotection of RNA Sequences.
- Protection of 2'-hydroxy functions of ribonucleosides. PubMed. [\[Link\]](#)
- TOM-Protecting-Group™ - A Major Improvement in RNA Synthesis. Glen Research. [\[Link\]](#)
- A new 2'-hydroxyl protecting group for the automated synthesis of oligoribonucleotides.
- Use of Ribonucleosides as Protecting Groups in Synthesis of Polynucleotides With Phosphoryl
- RNA Synthesis Using 2'- O -(Tert -Butyldimethylsilyl) Protection.
- Protecting Groups for the Synthesis of Ribonucleic Acids.
- Protecting group. Wikipedia. [\[Link\]](#)
- Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Challenges in optimizing RNA nanostructures for large-scale production and controlled therapeutic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atdbio.com [atdbio.com]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unraveling the Genetic Code: The Legacy of Har Gobind Khorana (January 9, 1922, to November 9, 2011) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. plutusias.com [plutusias.com]
- 8. Har Gobind Khorana - Wikipedia [en.wikipedia.org]
- 9. Gobind Khorana and the rise of molecular biology - MIT School of Science - MIT School of Science [science.mit.edu]
- 10. trilinkbiotech.com [trilinkbiotech.com]
- 11. Protecting Groups in Oligonucleotide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 12. glenresearch.com [glenresearch.com]
- 13. Marvin H. Caruthers - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. publications.iupac.org [publications.iupac.org]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis of DNA/RNA and their analogs via phosphoramidite and H-phosphonate chemistries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evaluation of 2'-hydroxyl protection in RNA-synthesis using the H-phosphonate approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. glenresearch.com [glenresearch.com]
- 21. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 22. glenresearch.com [glenresearch.com]
- 23. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 24. The Medicine Maker | Building the Future of RNA Manufacturing [themedicinemaker.com]
- To cite this document: BenchChem. [A Technical Guide to the Discovery and History of Ribonucleoside Protecting Groups]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b013609#discovery-and-history-of-ribonucleoside-protecting-groups>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com